Elevated Lipophilicity (XLogP3 = 6.2) Drives Membrane Partitioning Relative to Unsubstituted and Methyl-Substituted Analogs
The target compound exhibits a computed XLogP3-AA of 6.2, which is 2.6 log-units higher than the 4-unsubstituted analog 2,6-diphenyl-4H-1,3,5-thiadiazine (XLogP3-AA = 3.6) [1][2]. The 4-(4-methylphenyl) analog (C₂₂H₁₈N₂S, MW = 342.5 g/mol) is estimated to have an XLogP3 of approximately 4.1–4.2 based on a +0.5 to +0.6 unit contribution from the para-methyl group, still 2.0–2.1 log-units lower than the target. This logP differential translates to a predicted ~100-fold higher membrane affinity for the CF₃-bearing compound [1][2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.2 |
| Comparator Or Baseline | 2,6-Diphenyl-4H-1,3,5-thiadiazine: XLogP3-AA = 3.6; 4-(4-methylphenyl) analog: XLogP3-AA ≈ 4.1–4.2 (estimated) |
| Quantified Difference | Δ logP = +2.6 vs. unsubstituted; Δ logP ≈ +2.0 vs. 4-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 2.6 log-unit increase in lipophilicity corresponds to a theoretical ~100-fold enhancement in membrane partitioning, which is critical for cell-based assays, in vivo distribution, and compound storage protocols requiring knowledge of solubility/partitioning behavior.
- [1] PubChem Compound Summary CID 4328846. 2,6-Diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4328846 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 12209328. 4H-1,3,5-Thiadiazine, 2,6-diphenyl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12209328 (accessed 2026-04-28). View Source
